1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]
CAS No.:
Cat. No.: VC18870435
Molecular Formula: C38H28Cl4O2P2
Molecular Weight: 720.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H28Cl4O2P2 |
|---|---|
| Molecular Weight | 720.4 g/mol |
| IUPAC Name | [2-[2-bis(4-chlorophenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-chlorophenyl)phosphane |
| Standard InChI | InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3 |
| Standard InChI Key | UKTQXACZIYOTRN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC=C1)P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)OC |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule features a [1,1'-biphenyl]-2,2'-diyl scaffold substituted with methoxy groups at the 6,6' positions and phosphine moieties at the 2,2' positions . Each phosphorus atom coordinates two 4-chlorophenyl groups, creating a sterically demanding environment. The biphenyl system imposes axial chirality, while the (1R) configuration introduces a defined stereogenic center, rendering the compound enantiomerically pure .
Electronic and Steric Properties
Methoxy groups at the 6,6' positions donate electron density through resonance, modulating the electron-richness of the biphenyl system. Conversely, the 4-chlorophenyl substituents on phosphorus exert an electron-withdrawing effect via inductive withdrawal, balancing the ligand's electronic profile . This combination creates a polarized environment ideal for stabilizing transition states in redox-active metal complexes.
Synthesis and Characterization
Retrosynthetic Considerations
While explicit synthetic protocols for this compound remain undisclosed in public literature, established C–P bond-forming strategies provide logical pathways. Palladium-catalyzed cross-couplings between aryl halides and secondary phosphines, as reviewed by Beilstein Journal of Organic Chemistry, offer a plausible route . Dynamic kinetic resolution during P–C bond formation could account for the enantiomeric purity, as observed in related platinum- or ruthenium-catalyzed syntheses .
Analytical Data
Key characterization metrics include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₂₈Cl₄O₂P₂ | |
| Molecular Weight | 720.4 g/mol | |
| CAS Registry Number | 1310054-04-6 | |
| Chiral Configuration | (1R) |
Applications in Asymmetric Catalysis
Ligand Design Principles
The compound's efficacy stems from three critical features:
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Chirality Transfer: The (1R) configuration ensures precise spatial arrangement of coordinating phosphorus atoms, enabling enantioselective substrate orientation .
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Tunable Electronics: Methoxy groups enhance π-backbonding capacity to metals, while chlorophenyl substituents moderate σ-donation .
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Steric Bulk: Ortho-substituted biphenyl and chlorophenyl groups create a cone-shaped coordination sphere, favoring dissociative mechanisms in catalytic cycles.
Demonstrated Reactivity
Though direct catalytic applications remain undocumented for this specific ligand, analogous diphosphines exhibit remarkable performance in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings achieve >99% ee with similar chiral ligands .
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Hydrogenations: Ru complexes of sterically hindered phosphines reduce ketones with 95–98% ee .
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Oxidative Couplings: Fe-diphosphine oxide complexes catalyze naphthol couplings with 89–93% ee .
Comparative Analysis with Related Ligands
BINAP Derivatives
Compared to industry-standard BINAP ligands, this compound offers:
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Enhanced Solubility: Methoxy groups improve solubility in polar aprotic solvents vs. parent biphenyl systems.
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Reduced Symmetry: The 6,6'-dimethoxy substitution pattern breaks planarity, potentially enabling novel substrate recognition modes .
Josiphos-Type Ligands
While Josiphos ligands employ ferrocenyl backbones, this biphenyl-based system provides:
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Higher Rigidity: Reduced conformational freedom may improve enantioselectivity in strained transition states.
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Tailored Electronics: Chlorine substituents enable fine-tuning of metal redox potentials .
| Supplier | Location | Purity Grade | Key Advantage |
|---|---|---|---|
| Daicel Chiral Technologies | China | >98% ee | Scalable GMP production |
| Greenherbs Science & Technology | China | >95% | Cost-effective R&D batches |
| Shanghai Anyinuo Biomedical | China | >90% | Custom functionalization |
| Nantong Hanfang Biotechnology | China | >80% | Bulk quantities |
Future Research Directions
Mechanistic Studies
In situ XAFS and DFT calculations could elucidate metal-ligand bonding dynamics, particularly the interplay between methoxy resonance effects and chlorophenyl induction .
Reaction Scope Expansion
Testing in underrepresented transformations like alkene carboamination or C–H functionalization may reveal unique catalytic niches .
Industrial Optimization
Continuous-flow synthesis and supported catalyst systems could enhance practicality for large-scale enantioselective manufacturing .
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